BenchChemオンラインストアへようこそ!

Yttrium fluoride

Semiconductor Manufacturing Plasma Etching Protective Coatings

YF3 is the validated non-radioactive ThF4 replacement for IR coatings—near-identical refractive index (1.50–1.51 vs. 1.514) enabling drop-in substitution. Its 193 nm–14 µm broadband transmission outperforms MgF2 beyond 7 µm for single-material UV-Vis-IR coatings. YF3-coated plasma etch chambers generate fewer contaminant particles than Y2O3, reducing yield loss. Ge-YF3 multilayers achieve 0.54% avg. reflectance (8–13 µm) for LWIR imaging. Select YF3 for ThF4 performance parity, multi-spectral capability, and cleaner semiconductor processing.

Molecular Formula F3Y
Molecular Weight 145.90105 g/mol
CAS No. 13709-49-4
Cat. No. B087051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium fluoride
CAS13709-49-4
Molecular FormulaF3Y
Molecular Weight145.90105 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Y+3]
InChIInChI=1S/3FH.Y/h3*1H;/q;;;+3/p-3
InChIKeyRBORBHYCVONNJH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Fluoride (YF3) Procurement: Optical Coating Material with Broad UV-IR Transparency


Yttrium fluoride (YF3, CAS 13709-49-4) is an inorganic rare-earth fluoride compound characterized by its orthorhombic crystal structure (space group Pnma) and a theoretical density of 4.01 g/cm³ . It exhibits a melting point of 1,387 °C and a boiling point of 2,230 °C [1]. YF3 is distinguished by its low refractive index (approximately 1.50–1.51 at 550 nm) and a broad transmission range spanning from 193 nm in the ultraviolet (UV) to 14,000 nm in the infrared (IR) [2]. These properties position YF3 as a critical material in optical thin-film coatings, particularly as a non-radioactive alternative to thorium fluoride (ThF4) in IR antireflection applications [3].

Yttrium Fluoride: Why In-Class Substitution Without Verification Compromises Performance


The performance of rare-earth fluoride optical coatings is highly sensitive to the specific material properties, and direct substitution of YF3 with other low-index fluorides can lead to significant performance deviations. Factors such as refractive index dispersion, transmission window cutoffs, mechanical stress, and environmental stability are not uniform across the fluoride family. For instance, while MgF2 offers an even lower refractive index, its transmission range does not extend as far into the IR, and its higher tensile stress limits its use in thick multilayer stacks [1]. Conversely, materials like LaF3 and CeF3 possess higher refractive indices, making them unsuitable as direct low-index replacements in existing optical designs . Furthermore, the radioactive nature of ThF4, a historical benchmark for IR coatings, renders it unsuitable for many modern applications, necessitating a non-radioactive substitute that can closely match its optical performance without regulatory burden [2]. Therefore, rigorous, data-driven selection is essential, as the quantitative evidence below demonstrates.

Yttrium Fluoride: Quantitative Evidence of Differentiation for Scientific Selection


Plasma Erosion Resistance: YF3 Coatings Generate Fewer Contaminant Particles Than Y2O3

YF3 coatings demonstrate superior erosion resistance in fluorocarbon plasma environments compared to Y2O3 coatings. In a direct head-to-head comparison using CF4/O2 plasma in a mass-production chamber, YF3 coatings resulted in significantly fewer contaminant nanoparticles on the wafer surface [1]. This is attributed to the formation of a strongly fluorinated Y-F bond on the etched YF3 surface, as confirmed by X-ray photoelectron spectroscopy (XPS) [2]. The oxyfluorinated layer formed on Y2O3 and YF3 after plasma exposure was measured at 5.2 nm and 6.8 nm, respectively [3].

Semiconductor Manufacturing Plasma Etching Protective Coatings

Non-Radioactive Alternative: YF3 Replaces ThF4 in IR Antireflection Coatings

YF3 has been directly proposed and validated as a non-radioactive substitute for thorium fluoride (ThF4) in infrared anti-reflection coatings [1]. A comparative study on the ion-assisted deposition (IAD) of YF3 demonstrated its ability to form dense, low-absorption layers in the 8-12 µm spectral window, a key performance region for ThF4-based coatings [2]. This substitution is critical because ThF4, while optically excellent, is a radioactive material (primarily an alpha emitter) that poses handling, regulatory, and disposal challenges [3].

Infrared Optics Antireflection Coatings Materials Substitution

LWIR Antireflection Performance: Ge-YF3 Multilayer Achieves 0.54% Average Reflectance

In the design of antireflective coatings for long-wavelength infrared (LWIR) cameras, the Ge-YF3 material pair has been demonstrated to achieve exceptionally low reflectance. A discrete-to-continuous optimization study designed a 2.3-μm-thick, five-layer coating consisting of alternating Ge and YF3 layers on a high-index Si substrate. This design achieved an average reflectance of 0.54% across the 8–13 μm wavelength range [1]. Alternative material pairs evaluated in the same study, such as Ge-ZnS and ZnS-YF3, were considered but the Ge-YF3 combination was central to the optimized, subwavelength-thick design [2].

LWIR Imaging Antireflection Coatings Thin-Film Design

Refractive Index Differentiation: YF3 Occupies a Strategic Middle Ground Among Low-Index Fluorides

YF3 exhibits a refractive index (n) of approximately 1.50–1.51 at 550 nm . This places it in a distinct intermediate position within the family of low-index fluoride coating materials. It is significantly lower than the indices of common high-index companions like ZnS (n ~2.35) or Ge (n ~4.0), but notably higher than the lowest-index fluorides such as MgF2 (n ~1.38) and AlF3 (n ~1.36) [1]. This specific value is crucial for index-matching in multilayer stack designs where a balance between refractive index contrast and mechanical stress is required. For example, while MgF2 offers a lower index, it typically exhibits high tensile stress, whereas YF3 films are known for low stress [2].

Optical Coating Design Refractive Index Engineering Thin-Film Materials

Broad Transmission Window: YF3 Outperforms Many Fluorides in UV-to-IR Coverage

YF3 is characterized by a wide transmission window spanning from 193 nm to 14,000 nm (0.193 to 14 µm) [1]. This extensive range, covering the ultraviolet (UV), visible, and deep into the infrared (IR), is a key differentiator. While MgF2 also offers excellent UV transmission, its long-wavelength cutoff is typically around 7-8 µm, limiting its use in far-IR applications [2]. Conversely, some IR-transparent materials like BaF2 have a limited UV range . YF3's ability to maintain transparency across such a broad spectrum is particularly valuable for broadband optical systems and as a low-index layer in UV-IR coatings.

Broadband Optics UV-VIS-IR Spectroscopy Optical Windows

Chemical Stability: YF3 Demonstrates High Resistance to Common Mineral Acids

YF3 exhibits a specific and highly selective chemical solubility profile. It is insoluble in water and difficult to dissolve in hydrochloric acid (HCl), nitric acid (HNO3), and sulfuric acid (H2SO4) [1]. This contrasts with other fluorides, such as LiF and NaF, which have significant water solubility [2]. However, YF3 is soluble in perchloric acid (HClO4), a property that distinguishes it from many other insoluble fluorides and provides a unique pathway for selective chemical processing or etching [3]. This combination of broad resistance to common acids with a specific vulnerability to perchloric acid is a defining characteristic.

Chemical Durability Coating Reliability Material Stability

Yttrium Fluoride Application Scenarios: Where Quantifiable Advantages Drive Performance


Semiconductor Plasma Etch Chamber Protective Coatings

Based on the direct evidence that YF3 coatings generate fewer contaminant particles than Y2O3 under fluorocarbon plasma etching [1], YF3 is the optimal material for coating the interior surfaces of plasma etch chambers. This application directly addresses the critical semiconductor manufacturing challenge of particle-induced yield loss. By selecting YF3 over Y2O3, process engineers can expect reduced process drift and less frequent chamber cleaning, leading to higher wafer throughput and lower cost of ownership.

High-Performance LWIR Camera Lens Coatings

The demonstration of a Ge-YF3 multilayer coating achieving 0.54% average reflectance in the 8-13 µm LWIR band [2] positions YF3 as a key enabling material for next-generation thermal imaging systems. This scenario is ideal for designing compact, high-sensitivity LWIR cameras for applications ranging from surveillance to autonomous vehicle navigation. The quantified low reflectance directly translates to improved image contrast and detection range.

Broadband UV-VIS-IR Optical Systems

Leveraging YF3's exceptionally wide transmission window from 193 nm to 14,000 nm [3], this material is ideally suited for optical components in broadband spectrometers, multi-spectral sensors, and certain laser systems. Unlike MgF2, which is limited to ~7 µm, YF3 can serve as a common low-index material for coatings that must operate efficiently across UV, visible, and far-IR wavelengths, simplifying optical design and reducing the number of discrete components.

Direct Replacement for Thorium Fluoride in IR Optics

In any legacy optical design or new development that currently specifies or would benefit from the optical properties of ThF4, YF3 is the validated, non-radioactive alternative [4]. This application scenario is particularly relevant for defense, aerospace, and industrial IR systems where regulatory compliance and worker safety are paramount. The near-identical refractive index (1.50-1.51 vs. 1.514) allows for a near drop-in replacement with minimal redesign of the optical coating stack.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yttrium fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.